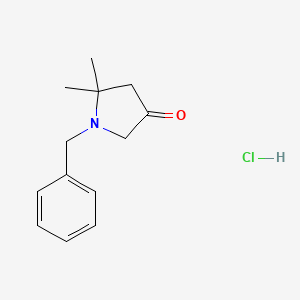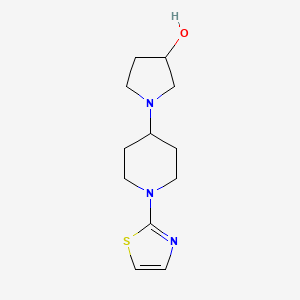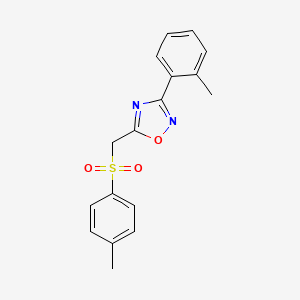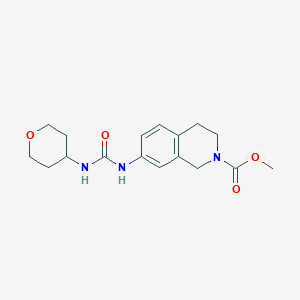
methyl 7-(3-(tetrahydro-2H-pyran-4-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a tetrahydropyran ring, a ureido group, and a carboxylate ester. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The ureido group (-NH-CO-NH2) is a functional group that appears in many important classes of organic compounds. The carboxylate ester group is a functional group characterized by a carbonyl adjacent to an ether linkage.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydropyran ring, the ureido group, and the carboxylate ester group. The tetrahydropyran ring is a six-membered ring with one oxygen atom .Applications De Recherche Scientifique
Synthesis and Molecular Structure
- The synthesis and characterization of pyran and pyranoquinoline derivatives provide insights into the chemical behavior and potential applications of structurally related compounds. For example, various 2-amino-4H-pyran-3-carbonitriles were synthesized via a one-pot three-component condensation reaction, illustrating the versatility of pyran derivatives in chemical synthesis (Romdhane & Jannet, 2017).
- The molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been elucidated, showcasing the significance of X-ray structural analysis in understanding the stereochemistry and molecular interactions of isoquinoline derivatives (Rudenko et al., 2012).
Pharmacological Evaluation
- Tetrahydroisoquinoline derivatives have been synthesized and evaluated for their potential pharmacological properties, including inhibiting dopamine uptake and possessing dopaminomimetic properties. This research highlights the therapeutic potential of isoquinoline derivatives in the treatment of neurological disorders (Zára-Kaczián et al., 1986).
- The synthesis of hexahydro-1H-spiro[isoquinoline-4,4'-pyran] scaffolds through an intramolecular Prins cascade process demonstrates the innovative approaches to creating complex molecular architectures that could have significant pharmacological applications (Subba Reddy et al., 2015).
Anticancer Activity
- Newly synthesized pyrano[2,3-d][1,2,3]triazine derivatives, using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as a synthon, have been evaluated for their anticancer activity. This work underscores the potential of novel chemical scaffolds in developing anticancer therapies (Ouf et al., 2014).
Propriétés
IUPAC Name |
methyl 7-(oxan-4-ylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-17(22)20-7-4-12-2-3-15(10-13(12)11-20)19-16(21)18-14-5-8-24-9-6-14/h2-3,10,14H,4-9,11H2,1H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNGUNPXMFGVHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

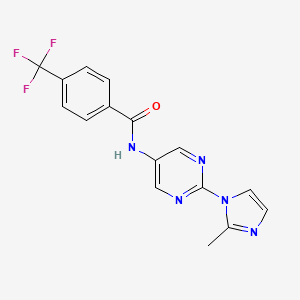
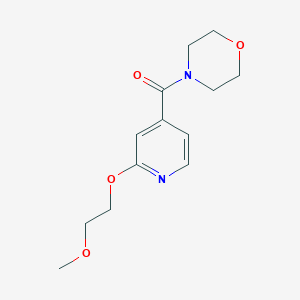
![5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2418821.png)
![[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B2418823.png)
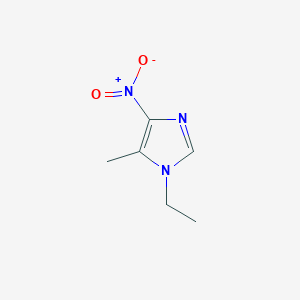
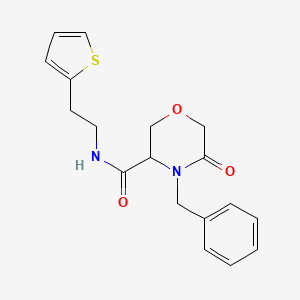

![hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol](/img/structure/B2418828.png)

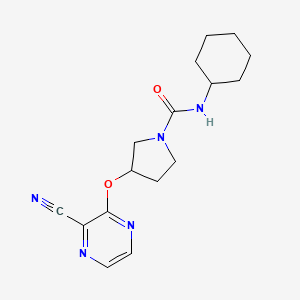
![methyl 2-(8-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2418834.png)
